molecular formula C6HCl3F8O2 B1605570 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid CAS No. 2106-54-9

3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid

Cat. No. B1605570
CAS RN: 2106-54-9
M. Wt: 363.4 g/mol
InChI Key: ANRGSWRBGXZQLY-UHFFFAOYSA-N
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Description

3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid is a chemical compound with the molecular formula C₆HCl₃F₈O₂ . The compound is characterized by the presence of three chlorine atoms and eight fluorine atoms in its structure .

Scientific Research Applications

Fluorinated Compounds in Environmental Science

Research on fluorinated compounds, including their distribution, biotransformation, and environmental impact, is critical for understanding the behavior of complex fluorinated acids like "3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid." Studies such as the investigation of 6:2 fluorotelomer alcohol biotransformation in aerobic river sediment systems highlight the environmental pathways and fate of fluorinated compounds, suggesting potential environmental considerations and applications for similar substances (Zhao et al., 2013).

Synthesis and Chemical Properties

The synthesis and modification of chemical structures to enhance specific properties, such as luminescence or reactivity, are fundamental aspects of chemical research. The synthesis of specific polysiloxanes through reactions with various acids, explored by Jazouli et al. (1989), illustrates the versatility of chemical synthesis in producing compounds with tailored functionalities, which might parallel strategies for synthesizing or modifying fluorinated compounds for research applications (Jazouli, Reyx, & Thomas, 1989).

Applications in Sensing and Material Science

The development of sensitive materials for environmental monitoring, such as the adsorption studies of 2,4,5-trichlorophenoxy acetic acid on a nano-composite, showcases how complex chemicals can be employed in sensor technologies. This research demonstrates the utility of chemical compounds in developing sensors for pesticides and potentially other environmentally relevant substances (Khan & Akhtar, 2011).

properties

IUPAC Name

3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3F8O2/c7-3(12,2(10,11)1(18)19)5(14,15)4(8,13)6(9,16)17/h(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRGSWRBGXZQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880176
Record name 3,5,6-Trichloroperfluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid

CAS RN

2106-54-9
Record name 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,6-Trichloroperfluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-Trichloroperfluorohexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5,6-TRICHLORO-2,2,3,4,4,5,6,6-OCTAFLUOROHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/984FX617ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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